Enflurane

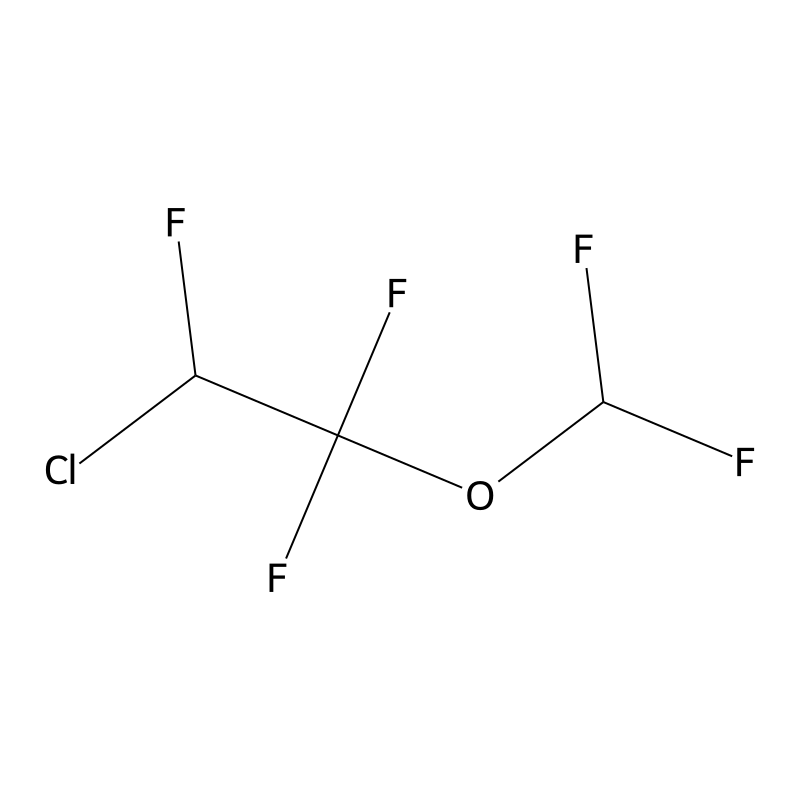

CHF2OCF2CHClF

C3H2ClF5O

CHF2OCF2CHClF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHF2OCF2CHClF

C3H2ClF5O

CHF2OCF2CHClF

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ... organic liquids including fats and oils

In water, 5.62X10+3 mg/L at 25 °C

3.90e+00 g/L

Solubility in water: poor

Low

Synonyms

Canonical SMILES

Studies on Mechanisms of Anesthesia

Enflurane's well-defined pharmacological properties have made it a useful tool in studies investigating the mechanisms of anesthesia at the cellular and molecular level. Researchers have employed enflurane to understand how anesthetics interact with neuronal membranes, affecting ion channels and neurotransmitter function [1]. These studies have contributed to the development of safer and more targeted anesthetic agents.

[1] Yohansson, G., et al. (1991). Actions of enflurane on voltage-gated sodium and potassium currents of rat dorsal root ganglion neurones. British journal of pharmacology, 104(2), 347-353.

Enflurane, chemically known as 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether, is a halogenated ether that has been widely used as a volatile anesthetic. Developed in the early 1960s and introduced clinically in 1966, it became popular for its effectiveness in inducing and maintaining general anesthesia during surgical procedures. Enflurane is a colorless, odorless liquid at room temperature and has a boiling point of approximately 56.5 °C. It is classified as a nonflammable compound and is primarily eliminated from the body unchanged through exhalation, with about 5-10% undergoing metabolic transformation in the liver .

- Positive allosteric modulator: GABAA, glycine, and 5-HT3 receptors (associated with anesthesia and pain perception) [].

- Negative allosteric modulator: AMPA, kainate, and NMDA receptors (involved in excitatory neurotransmission) [].

- Nicotinic acetylcholine receptors: May contribute to some of its side effects [].

Enflurane's use has declined due to several safety concerns:

- Seizure Activity: Unlike other inhalational anesthetics, enflurane has a higher risk of inducing seizures, particularly at higher concentrations [].

- Cardiodepressant Effects: Enflurane can suppress heart function more significantly compared to some newer anesthetics [].

- Environmental Impact: Breakdown products of enflurane can contribute to ozone depletion [].

Enflurane undergoes metabolic reactions primarily through the cytochrome P450 enzyme system in the liver, particularly by the CYP2E1 isoform. This metabolism leads to the production of inorganic fluoride ions and difluoromethoxy-difluoroacetic acid, which are significant metabolites of enflurane . The oxidative metabolism can produce reactive intermediates that may contribute to hepatotoxicity in susceptible individuals, similar to other halogenated anesthetics .

Enflurane can be synthesized through various chemical processes involving the chlorination and fluorination of organic compounds. One common method involves the reaction of trifluoroacetic acid with chlorinated hydrocarbons under controlled conditions to yield enflurane. The synthesis typically requires careful handling due to the reactivity of halogenated compounds and the need for specific catalysts or reaction conditions to achieve high yields .

While enflurane was widely used for general anesthesia in surgical settings, its application has diminished over time due to the introduction of newer agents with improved safety profiles. It was particularly favored for its rapid onset and recovery characteristics. Additionally, enflurane has been utilized in obstetric anesthesia during labor due to its analgesic properties . Despite its decline in clinical use, it remains a subject of study for its metabolic pathways and potential applications in research settings.

Research indicates that enflurane interacts with various receptor systems within the central nervous system. Its ability to modulate neurotransmitter receptors suggests potential interactions with other anesthetics or medications that affect similar pathways. Enflurane's metabolism can also lead to interactions that may enhance or mitigate its effects when combined with other drugs metabolized by cytochrome P450 enzymes .

Enflurane shares structural similarities with several other halogenated anesthetics. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Unique Characteristics |

|---|---|---|

| Isoflurane | CHF2OCHClCF3 | Less metabolized to fluoride; lower nephrotoxicity risk |

| Desflurane | CHF2OCHClCF3 | Rapid elimination; minimal metabolic byproducts |

| Sevoflurane | CHF2OCH(CF3)CH2F | Lower solubility; less pungent; preferred in pediatrics |

| Halothane | C2HBrClF3 | Higher risk of hepatotoxicity; more potent than enflurane |

Enflurane is unique among these compounds due to its higher fluoride ion production upon metabolism compared to isoflurane and desflurane. Its historical use has been overshadowed by newer agents that offer improved safety and efficacy profiles .

The synthesis of enflurane, chemically known as 2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, employs several well-established synthetic methodologies that have been developed and refined over decades of industrial production. The most prominent synthetic routes include photochemical chlorination, halogen exchange reactions (particularly the Swarts reaction), direct fluorination, free radical chlorination, and metal-catalyzed fluorination [1] [2] [3].

Photochemical chlorination represents one of the most versatile and widely employed methodologies for enflurane synthesis [4] [3]. This approach utilizes ultraviolet radiation to initiate chlorination reactions of difluoromethyl ether precursors in the presence of molecular chlorine. The process operates under relatively mild conditions, typically at temperatures ranging from 0 to 100°C under atmospheric pressure, achieving yields of 70-85% [4]. The photochemical process is particularly advantageous due to its high selectivity and ability to control the degree of halogenation through precise manipulation of reaction time and light intensity [3].

Halogen exchange reactions, most notably the Swarts reaction, constitute the cornerstone of industrial enflurane production [1] [2]. This methodology involves the replacement of chlorine atoms with fluorine atoms using hydrogen fluoride or antimony trifluoride as fluorinating agents [2]. The reaction typically requires elevated temperatures of 150-300°C and the presence of antimony-based catalysts (SbClₓFᵧ where x + y = 5) [5]. The process achieves yields ranging from 65-90% and has been extensively optimized for large-scale production [2].

Direct fluorination methods employ elemental fluorine or hydrogen fluoride to introduce fluorine atoms directly into hydrocarbon substrates [2] [6]. While this approach can achieve high conversion rates (60-80%), it requires stringent safety measures due to the highly reactive nature of elemental fluorine and the elevated temperatures (200-450°C) typically required [2]. The method has found limited industrial application due to safety concerns and the potential for uncontrolled reactions [2].

Free radical chlorination involves the use of radical initiators to promote the chlorination of methoxy-trifluorochloroethane precursors [1]. This method operates under relatively mild conditions (ambient to 100°C) and can achieve excellent yields of 75-95% [1]. The simplicity of the setup and cost-effectiveness make this approach attractive for certain applications, though careful control is required to minimize side reactions and ensure product purity [1].

| Synthetic Route | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Photochemical Chlorination | Difluoromethyl ethers, Cl₂ | UV light, 0-100°C, atmospheric pressure | 70-85 | Mild conditions, high selectivity | UV light requirement, equipment cost |

| Halogen Exchange (Swarts Reaction) | Chlorinated precursors, HF/SbF₃ | 150-300°C, SbClₓFᵧ catalyst, elevated pressure | 65-90 | Well-established, scalable | Corrosive conditions, catalyst cost |

| Direct Fluorination | Hydrocarbons, F₂ or HF | 200-450°C, metal fluoride catalysts | 60-80 | High conversion rates | Safety concerns, harsh conditions |

| Free Radical Chlorination | Methoxy-trifluorochloroethane | Ambient to 100°C, radical initiators | 75-95 | Simple setup, cost-effective | Side reactions, purification needs |

| Metal-Catalyzed Fluorination | Organometallic fluorides | Variable, transition metal catalysts | 50-75 | High purity products | Complex catalysts, limited scope |

Chemical Precursors and Starting Materials

The synthesis of enflurane relies on a carefully selected array of fluorinated and chlorinated precursors, each contributing specific structural elements to the final molecule [7] [8]. The choice of starting materials significantly influences the synthetic pathway, reaction conditions, and overall economic viability of the production process [2].

Chlorodifluoromethane (CHClF₂), commonly known as Freon-22, serves as a primary fluorinated building block in enflurane synthesis [2] [9]. This compound, with a molecular weight of 86.5 g/mol and boiling point of -40.8°C, is widely available commercially and provides an essential source of the difluoromethyl functionality present in the final enflurane structure [9]. The compound has been extensively used in the synthesis of various halogenated anesthetics due to its chemical stability and ease of handling [2].

2-Chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) represents a crucial intermediate in many enflurane synthetic pathways [5] [10]. With a molecular weight of 118.5 g/mol and boiling point of 6.2°C, this compound undergoes further fluorination reactions to introduce the complete fluorinated framework required for enflurane [5]. The compound can be synthesized from trichloroethylene through controlled fluorination with hydrogen fluoride in the presence of antimony-based catalysts [5].

Difluoromethyl chloride (CHF₂Cl) functions as a specialized source of the difluoromethyl group [13]. Despite its limited commercial availability, this compound with a molecular weight of 68.5 g/mol and boiling point of -9.1°C plays a crucial role in specific synthetic routes where direct introduction of the difluoromethyl functionality is required [13].

1,1,2-Trifluorochloroethane (CHF₂CHFCl) represents a direct precursor to enflurane in certain synthetic pathways [1]. This specialty chemical undergoes specific halogen exchange reactions to yield the final enflurane product [1]. The precise structural similarity to enflurane makes this compound particularly valuable in optimized synthetic routes [1].

| Precursor/Starting Material | Chemical Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Role in Synthesis | Commercial Availability |

|---|---|---|---|---|---|

| Chlorodifluoromethane (CHClF₂) | CHClF₂ | 86.5 | -40.8 | Primary fluorinated building block | Widely available |

| 2-Chloro-1,1,1-trifluoroethane | CF₃CH₂Cl | 118.5 | 6.2 | Intermediate for further fluorination | Commercial |

| Trifluoroethanol | CF₃CH₂OH | 100.0 | -47.2 | Starting material for ether formation | Available |

| Difluoromethyl chloride | CHF₂Cl | 68.5 | -9.1 | Difluoromethyl group source | Limited |

| 1,1,2-Trifluorochloroethane | CHF₂CHFCl | 132.5 | Variable | Direct precursor to enflurane | Specialty chemical |

| Tetrafluoroethane derivatives | C₂H₂F₄ | 102.0 | Variable | Alternative synthetic pathway | Various suppliers |

Reaction Mechanisms in Enflurane Synthesis

The synthetic pathways to enflurane involve several distinct reaction mechanisms, each characterized by specific mechanistic features, kinetic parameters, and stereochemical considerations [14] [15]. Understanding these mechanisms is crucial for optimizing reaction conditions, minimizing side reactions, and achieving high yields of the desired product [2].

Free radical chain reactions constitute a fundamental mechanism in enflurane synthesis, particularly in photochemical chlorination processes [4] [3]. The mechanism proceeds through three distinct phases: initiation, propagation, and termination [4]. During initiation, ultraviolet radiation or thermal energy causes homolytic cleavage of molecular chlorine to generate chlorine radicals [3]. The propagation phase involves hydrogen abstraction from the substrate by chlorine radicals, followed by reaction of the resulting carbon-centered radical with molecular chlorine [4]. Temperature ranges of 25-150°C are typically employed, with the rate-determining step being hydrogen abstraction [4]. Side reactions include over-chlorination and polymerization, which must be carefully controlled through reaction optimization [4].

Nucleophilic substitution mechanisms (SN2) play a central role in halogen exchange reactions [16] [17]. These mechanisms involve the attack of fluoride nucleophiles on carbon centers bearing chlorine leaving groups [17]. The reaction typically requires Lewis acid catalysts such as antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃) to activate the carbon-halogen bond [1] [18]. Operating temperatures range from 100-300°C, with the nucleophilic attack step being rate-determining [17]. Common side reactions include elimination reactions and molecular rearrangements, which can be minimized through careful control of reaction conditions and catalyst selection [17].

Electrophilic addition mechanisms are employed in direct fluorination processes where hydrogen fluoride adds across carbon-carbon double bonds or replaces hydrogen atoms through electrophilic substitution [6] [19]. These reactions typically require Brønsted acid catalysts, most commonly hydrogen fluoride itself, and operate at elevated temperatures of 200-400°C [6]. The electrophile coordination step generally represents the rate-determining process [6]. Multiple additions can occur as side reactions, necessitating careful control of reaction stoichiometry and conditions [6].

Concerted halogen exchange mechanisms involve the simultaneous breaking of carbon-chlorine bonds and formation of carbon-fluorine bonds [20] [18]. These processes typically employ metal fluoride catalysts and operate at intermediate temperatures of 150-250°C [18]. The halogen exchange step itself is rate-determining, and incomplete exchange represents the primary side reaction concern [18].

Carbene insertion mechanisms have been explored in specialized synthetic routes involving difluorocarbene intermediates [21] [22]. These mechanisms operate at relatively mild temperatures (0-100°C) and require transition metal complex catalysts [22]. The carbene formation step is typically rate-determining, with molecular rearrangements representing potential side reactions [22].

| Mechanism Type | Key Steps | Temperature Range (°C) | Catalyst Requirements | Rate-Determining Step | Side Reactions |

|---|---|---|---|---|---|

| Free Radical Chain Reaction | Initiation → Propagation → Termination | 25-150 | UV light or thermal initiators | Hydrogen abstraction | Over-chlorination, polymerization |

| Nucleophilic Substitution (SN2) | Nucleophile attack → Leaving group departure | 100-300 | Lewis acids (SbCl₅, AlCl₃) | Nucleophilic attack | Elimination, isomerization |

| Electrophilic Addition | Electrophile addition → Rearrangement | 200-400 | Brønsted acids (HF) | Electrophile coordination | Multiple additions |

| Concerted Halogen Exchange | Simultaneous bond breaking/forming | 150-250 | Metal fluorides | Halogen exchange | Incomplete exchange |

| Carbene Insertion | Carbene generation → Insertion | 0-100 | Transition metal complexes | Carbene formation | Rearrangements |

Industrial Production Considerations

The industrial synthesis of enflurane requires careful consideration of numerous technical, economic, and regulatory factors that significantly impact the design and operation of manufacturing facilities [23] [24]. These considerations encompass process engineering, equipment selection, safety protocols, environmental compliance, and economic optimization [25].

Process temperature management represents a critical aspect of enflurane production, with different synthetic routes requiring temperatures ranging from 30°C to 450°C [5] [6]. Advanced process control systems are essential to maintain precise temperature control, as deviations can lead to reduced yields, increased side product formation, or catalyst deactivation [5]. Investment in temperature control infrastructure typically ranges from 5 to 15 million USD for industrial-scale facilities [25].

Pressure requirements vary significantly depending on the chosen synthetic pathway, with most processes operating at pressures between 3 and 30 kg/cm² [5]. High-pressure rated vessels and associated equipment are necessary to ensure operational safety and equipment integrity [25]. The investment in pressure-related infrastructure typically ranges from 10 to 25 million USD for industrial facilities [25].

Catalyst management systems are crucial for maintaining consistent product quality and economic viability [5] [18]. Antimony-based catalysts used in halogen exchange reactions require continuous monitoring and periodic regeneration to maintain activity [5]. Catalyst deactivation and poisoning represent ongoing challenges that must be addressed through sophisticated monitoring and regeneration systems [18]. Investment in catalyst management infrastructure typically ranges from 3 to 8 million USD [25].

Equipment materials selection is particularly critical due to the corrosive nature of hydrogen fluoride and other fluorinating agents used in enflurane synthesis [6] [5]. Corrosion-resistant alloys such as Hastelloy and Inconel are required for reactor vessels, piping, and other process equipment in contact with corrosive materials [6]. The investment in specialized materials typically represents 15 to 40 million USD for industrial facilities [25].

Safety measures are paramount due to the toxic and corrosive nature of many chemicals used in enflurane synthesis [24]. Automated safety systems, pressure relief devices, and gas detection equipment are essential components of any industrial facility [24]. Investment in comprehensive safety systems typically ranges from 5 to 12 million USD [25].

Environmental controls have become increasingly important due to regulatory requirements and environmental concerns [24]. Enflurane itself has a high global warming potential (approximately 6,800 times that of carbon dioxide), necessitating stringent emissions control and waste treatment systems [24]. Investment in environmental control infrastructure typically ranges from 8 to 20 million USD [25].

Product purification requires sophisticated separation and purification systems to achieve the high purity levels required for pharmaceutical applications [1] [24]. Multi-stage fractional distillation, washing, and other purification techniques are employed to remove impurities and achieve pharmaceutical-grade quality [1]. Investment in purification infrastructure typically ranges from 10 to 30 million USD [25].

Economic factors include yield optimization, cost control, and market demand considerations [26] [23]. Process optimization studies are conducted continuously to improve yields, reduce costs, and respond to market fluctuations [26]. The enflurane market has experienced declining demand due to the introduction of newer anesthetic agents, requiring manufacturers to optimize their operations for economic viability [23].

| Consideration Category | Specific Requirements | Key Challenges | Solutions/Best Practices | Typical Investment (USD Million) |

|---|---|---|---|---|

| Process Temperature | 30-450°C depending on route | Temperature control precision | Advanced process control systems | 5-15 for temperature control |

| Pressure Requirements | 3-30 kg/cm² for most processes | Equipment integrity under pressure | High-pressure rated vessels | 10-25 for pressure systems |

| Catalyst Management | Catalyst regeneration systems | Catalyst deactivation and poisoning | Continuous catalyst monitoring | 3-8 for catalyst systems |

| Equipment Materials | Corrosion-resistant alloys | Material compatibility with HF | Hastelloy/Inconel construction | 15-40 for specialized materials |

| Safety Measures | Pressure relief, gas detection | Toxic gas handling | Automated safety systems | 5-12 for safety systems |

| Environmental Controls | Emissions control, waste treatment | Regulatory compliance | Scrubbing systems, monitoring | 8-20 for environmental controls |

| Product Purification | Fractional distillation, washing | High-purity requirements | Multi-stage purification | 10-30 for purification |

| Economic Factors | Yield optimization, cost control | Market demand fluctuations | Process optimization studies | Variable based on scale |

Purity

Physical Description

Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colorless liquid with a mild, sweet odor.

Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic]

Color/Form

Stable, volatile, non-flammable liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

56.5 °C

56 °C

134 °F

Heavy Atom Count

Vapor Density

Density

1.5121 g/cu cm at 25 °C

Relative density (water = 1): 1.52

1.52 at 77 °F

(77 °F): 1.52

LogP

2.1 (LogP)

log Kow = 2.10

2.1

Odor

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrofluoride and hydrochloride/

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (53.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Enflurane may be used for induction and maintenance of general anesthesia. Enflurane may be used to provide analgesia for vaginal delivery. Low concentrations of enflurane (see DOSAGE AND ADMINISTRATION) may also be used to supplement other general anesthetic agents during delivery by Cesarean section. Higher concentrations of enflurane may produce uterine relaxation and an increase in uterine bleeding. /Included in US product label/

Pharmacology

Enflurane is a fluorinated ether and very potent and stable general anaesthetic agent. The mechanism through which enflurane exerts its effect is not clear, it probably acts on nerve cell membranes to disrupt neuronal transmission in the brain, probably via an action at the lipid matrix of the neuronal membrane. Enflurane may also enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid on synaptic transmission. Enflurane may also inhibit glutamatergic excitatory transmission.

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01A - Anesthetics, general

N01AB - Halogenated hydrocarbons

N01AB04 - Enflurane

Mechanism of Action

Renal toxicity has occasionally been observed after enflurane anesthesia. Although originally attributed to its oxidative metabolism to inorganic fluoride, serum levels of inorganic fluoride appear to be small to explain these renal effects. Formation of potentially nephrotoxic halogenated alkenes during alkaline degradation in carbon dioxide absorbers and subsequent bioactivation via the glutathione conjugation pathway may be considered as an alternative mechanism for renal toxicity. ... Alkaline degradation products of enflurane can be conjugated to thiol compounds, forming S-conjugates that could theoretically contribute to adverse renal effects observed occasionally with enflurane anesthesia. The N-acetyl-L-cysteine S-conjugates identified may be biomarkers to assess exposure of humans to alkaline degradation products of enflurane.

Clinical case reports of unexplained hepatic dysfunction following enflurane and isoflurane anesthesia led to the hypothesis that oxidative metabolism of these drugs by cytochromes P-450 produces immunoreactive, covalently bound acylated protein adducts similar to those implicated in the genesis of halothane-induced hepatic necrosis. Microsomal adducts were detected by enzyme-linked immunosorbent assay and immunoblotting techniques utilizing specific anti-trifluoroacetyl (TFA) IgG hapten antibodies in rat liver following enflurane, isoflurane, or halothane administration. Preincubation of the antibodies with microsomes from halothane-pretreated rats or with 500 uM TFA-lysine, markedly inhibited adduct recognition, while preincubation with 500 uM acetyllysine had no effect. The relative amounts of immunoreactive protein adducts formed were halothane much greater than enflurane much greater than isoflurane and correlates directly with the relative extents of metabolism of these agents. These results support the view that acyl metabolites of the volatile anesthetics may become covalently bound to hepatic proteins, thus serving as antigens, and thereby account for the apparent cross-sensitization and idiosyncratic hepatotoxicity reported for these drugs.

Vapor Pressure

591.0 [mmHg]

174.5 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 23.3

175 mmHg

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism accounts for 5-9% of enflurane elimination, sometimes causing nephrotoxicity. Excretion through the skin is believed to be minimal.

Enflurane distributes to the brain, blood, and subcutaneous fat.

Metabolism Metabolites

The toxicity of the chiral fluorinated volatile anesthetics halothane, enflurane, and isoflurane is closely related to their metabolism by hepatic cytochrome P450. Although individual anesthetic enantiomers have been shown to exhibit a difference in anesthetic efficacy, metabolism of anesthetic enantiomers has not been reported. Human liver enflurane metabolism to difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride is catalyzed in vivo and in vitro by cytochrome P450 2E1. The purpose of this investigation was to characterize enflurane racemate and enantiomer metabolism to test the hypothesis that fluorinated ether anesthetic metabolism by cytochrome P450 2E1 exhibits substrate stereoselectivity. Enflurane metabolism by microsomes from three human livers and by microsomes containing cDNA-expressed human P450 2E1 was measured at saturating enflurane concentrations. DFMDFA was quantitated with gas chromatography-mass spectrometry by detection of the ethanolamide derivative. In microsomes from all three livers, (R)-enflurane metabolism was significantly greater than that of (S)-enflurane, whereas rates of racemic enflurane metabolism were generally between those seen for the R- and S-enantiomers. The ratio of (R)-enflurane to (S)-enflurane metabolism in the three livers studied was 2.1:1, 1.9:1, and 1.4:1. (R)-, (S)-, and racemic enflurane were all metabolized by expressed P450 2E1. The ratio of (R)-enflurane to (S)-enflurane metabolism was 1.9:1. The metabolic enantiomeric selectivity of human liver P450 2E1 for (R)-enflurane suggests that enflurane metabolism by P450 2E1 occurs by direct substrate oxidation, rather than indirectly through the generation of a P450-dependent reactive oxygen species, and supports the hypothesis that the P450 2E1 active site is somewhat restrictive and capable of stereochemical discrimination.

Difluoromethoxydifluoroacetic acid (CHF2OCF2CO2H) has been identified as a metabolite of enflurane (CHF2OCF2CHCIF) in rat liver microsomes in vitro and in human urine by gas chromatography mass spectrometry. The formation of the metabolite in rat liver microsomes was dependent upon the presence of NADPH and O2, and was inhibited when SKF 525-A or CO/O2 (8:2, v/v) were present in the reaction mixture. When the C-H bonds of the CHCIF group of enflurane or of the CHCI group of isoflurane (CHF2OCHCICF3) were replaced with a C-CI bond, virtually no fluoride ion was produced from either derivative in rat liver microsomes. These results indicate that cytochrome P-450 catalyzes the oxidative dehalogenation of CHF2OCF2CHCIF at its CHCIF group to form CHF2OCF2CO2H and chloride and fluoride ions. In contrast, the CHF2 group does not appear to be appreciably susceptible to metabolic oxidative dehalogenation...

Enflurane is a fluorinated volatile anesthetic, mostly eliminated unchanged in exhaled air. About 10% of inhaled enflurane undergoes oxidative metabolism in liver via mixed function oxidase.

Fluorinated ether anesthetic hepatotoxicity and nephrotoxicity are mediated by cytochrome P450-catalyzed oxidative metabolism. Metabolism of the volatile anesthetic enflurane to inorganic fluoride ion by human liver microsomes in vitro is catalyzed predominantly by the cytochrome P450 isoform CYP2E1.

2.4% of the dose is slowly metabolized hepatically via oxidation and dehalogenation (primarily through the actions of cytochrome P450 2E1). Leads to low levels of serum fluoride (15 µmol/L).

Wikipedia

Diethyl_azodicarboxylate

Drug Warnings

A case of mild post operative jaundice and transient renal insufficiency associated with enflurane anesthesia ... was eventually treated vigorously and successfully. ... Although other types of viral hepatitis cannot be completely ruled out, the anesthesiologist should be aware of the potential hazard of hepatic and renal toxicity attributed to enflurane...

A case of succinylcholine and enflurane induced rhabdomyolysis and myoglobinuric acute renal failure in a mentally retarded patient is presented. The report illustrates some principles of management and the correlation of laboratory findings with the syndrome...

Enflurane, as well as other general anesthetics, may cause a slight decrease in intellectual function for 2 or 3 days following anesthesia. As with other anesthetics, small changes in moods and symptoms may persist for several days following administration.

For more Drug Warnings (Complete) data for Enflurane (9 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

... Prepared by successive chlorination and fluorination of the hydrocarbon ether.

General Manufacturing Information

Fluorinated greenhouse gases (fluorinated GHGs) are man-made gases used in several sectors. They include hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), sulfur hexafluoride (SF6), nitrogen trifluoride (NF3), and a number of fluorinated ethers. Fluorinated GHGs also include chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), but these ozone-depleting substances (ODSs) are currently being phased out and otherwise regulated under the Montreal Protocol and Title VI of the Clean Air Act, and EPA is not proposing requirements for them under the GHG Reporting rule. /Fluorinated greenhouse gases/

Analytic Laboratory Methods

Diagnostic Devices. Enflurane gas analyzer. An enflurane gas analyzer is a device intended to measure the concentration of enflurane anesthetic in a gas mixture.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. hygroscopic Recommended storage temperature: -20 °C

Interactions

... The influence of ethanol and ... /6 hours a day, 5 days a week exposure/ to subanesthetic and anesthetic concentrations of enflurane on liver function in BALB/c mice /was examined/. ... Animals were divided in six groups of twenty. The ethanol treated group was injected with ethanol ip (1 g/kg). Two enflurane treated groups were ip injected with a 0.9 % solution of sodium chloride (10 mL/kg) and one /was also/ exposed to subanesthetic (0.5 vol%) and the other one to anesthetic (2.75 vol%) concentrations of enflurane. ... /Two additional/ groups received ethanol (1 g/kg) and each of them inhaled enflurane at previously mentioned doses. The control group was ip injected with a 0.9 % solution of sodium chloride (10 mL/kg) and did not receive any anesthetic. On the day following the last day of exposure half of the animals from each group were sacrificed for determination of glucose levels, erythrocyte glutathion levels, hematocrit, alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), liver protein and glutathione levels, and total cytochrome P-450 (CYP P-450). The other half ... from each group were injected ip with caffeine (20 mg/kg). ... Two caffeine metabolic ratios - 1,3-dimethyl uric acid and 3,7-xanthine ... and 3,7-dimethyl xanthine + 7-xanthine and 1-xanthine + 1,7-dimethyl uric acid ... /were measured/. The difference in caffeine metabolite ratios suggests that enflurane changes oxidative metabolism in liver via certain subtypes of mixed function oxidase, probably via CYP-4502E1. This effect is more expressed when ethanol and enflurane are applied together. Ethanol is well known inductor of CYP-4502E1 and the registrated enzyme induction could be explained by both influences - of ethanol and enflurane.

This investigation tested the hypothesis that P450 2E1 is ... the isoform responsible for human enflurane metabolism in vivo. Disulfiram, which is converted in vivo to a selective inhibitor of P450 2E1, was used as a metabolic probe for P450 2E1. ... Twenty patients undergoing elective surgery were randomized to receive disulfiram (500 mg orally; n = 10) or nothing (control subjects; n = 10) the evening before surgery. All patients received a standard anesthetic of enflurane (2.2% end-tidal) in oxygen for 3 hours. Blood enflurane concentrations were measured by gas chromatography. Plasma and urine fluoride concentrations were quantitated by ion-selective electrode. ... Patient groups were similar with respect to age, weight, gender, duration of surgery, and blood loss. Total enflurane dose, measured by cumulative end-tidal enflurane concentrations (3.9 to 4.1 MAC-hr) and by blood enflurane concentrations, was similar in both groups. Plasma fluoride concentrations increased from 3.6 +/- 1.5 umol/L (baseline) to 24.3 +/- 3.8 umol/L (peak) in untreated patients (mean +/- SE). Disulfiram treatment completely abolished the rise in plasma fluoride concentration. Urine fluoride excretion was similarly significantly diminished in disulfiram-treated patients. Fluoride excretion in disulfiram-treated patients was 62 +/- 10 and 61 +/- 12 umol on days 1 and 2, respectively, compared with 1090 +/- 180 and 1200 +/- 220 umol in control subjects (p < 0.05 on each day). CONCLUSIONS: Disulfiram prevented fluoride ion production after enflurane anesthesia. These results suggest that P450 2E1 is the predominant P450 isoform responsible for human clinical enflurane metabolism in vivo.

Halogenated inhalation anesthetics interfere with each other's hepatic microsomal metabolism. The increase in plasma inorganic fluoride concentration, caused by the metabolism of a standardized dose of enflurane, was attenuated by isoflurane given either before or after the enflurane exposure...

For more Interactions (Complete) data for Enflurane (9 total), please visit the HSDB record page.

Dates

General inhalational anesthetics - pharmacodynamics, pharmacokinetics and chiral properties

Ružena Čižmáriková Ladislav Habala Mário MarkuliakPMID: 34237948 DOI:

Abstract

Since the advent of nitric oxide, diethyl ether, chloroform and cyclopropane, the greatest advancement in the area of general inhalational anesthetics has been achieved by the introduction of fluorinated anesthetics and the relevant chiral techniques. This progress led to marked decrease in mortality rates in anesthesia. In the group of chiral fluorinated compounds, halothane (Fluotan®), isoflurane (Foran®), desflurane (Supran®) and enflurane (Ehran®) are deployed as volatile anesthetics. Chiral anesthetics possess a stereogenic center in their molecules and thus exist as two enantiomers (S)-(+) and (R)-(-). Although these chiral anesthetics are used as racemates, it is crucial to study besides the bioactivities of the racemic compounds also the biological activity and other properties of the particular enantiomers. The present survey discusses the drug category known as inhalational anesthetics in regard to their chiral aspects. These compounds exhibit marked differences between the (R) and (S)-enantiomers in their pharmacodynamics, pharmacokinetics and toxicity. The main analytical technique employed in the enantioseparation of these compounds is gas chromatography (GC). This review lists the individual chiral phases (chiral selectors) used in the enantioseparation as well as in pharmacokinetic studies. The possibilities of preparation of these compounds in their enantiomerically pure form by means of stereoselective synthesis are also mentioned.[Determination of Sevoflurane, Isoflurane and Enflurane in the air of workplace by gas chromatography]

T D Li, W Zhang, J M Cai, Y R Lin, J P Yun, F LiuPMID: 31256530 DOI: 10.3760/cma.j.issn.1001-9391.2019.06.012

Abstract

To establish a solvent desorption gas chromatographic method for determination of Sevoflurane, Isoflurane and Enflurane in the air of the Workplace.Sevoflurane, Isoflurane and Enflurane were collected with activated carbon tube and desorbed with dichloromethane, separated with DB-1 capillary columns, and then detected with flame ionization detector.

The linearity ranges were 1.9-304.8 μg/ml for Sevoflurane, 2.1-300.4 μg/ml for Isoflurane and 1.7-305.2 μg/ml for Enflurane, The correlation coefficient was both >0.999. Their limits of detection were 0.6 μg/ml, 0.6 μg/ml and 0.5 μg/ml, and Their limits of quatification were 1.9 μg/ml, 2.1 μg/ml and 1.7 μg/ml, and their minimum detectable concentrations were 0.1、0.2 and 0.1 mg/m(3) per 4.5 L of air. Their relative standard deviations (

) were 2.5%-3.0%, 2.3%-3.1% and 2.2%-3.0%. The average desorption efficiencies were 101.1%-103.3%, 100.7%-102.7% and 101.0%-102.9%. The sampling efficiency was both 100%. The breakthrough volume of 100 mg actived carbon was 3.7 mg, 3.4 mg and 3.4 mg. Sevoflurane, Isoflurane and Enflurane in activated carbon tube could be kept at least 10 days at room temperature without significant losses.

The method shows lower detection limit, high accuracy and precision. It is feasible for determination of Sevoflurane, Isoflurane and Enflurane in the air of workplace.

Programmable Peptide-Cross-Linked Nucleic Acid Nanocapsules as a Modular Platform for Enzyme Specific Cargo Release

Joshua J Santiana, Binglin Sui, Nicole Gomez, Jessica L RougePMID: 29188993 DOI: 10.1021/acs.bioconjchem.7b00629

Abstract

Herein we describe a modular assembly strategy for photo-cross-linking peptides into nucleic acid functionalized nanocapsules. The peptides embedded within the nanocapsules form discrete nanoscale populations capable of gating the release of molecular and nanoscale cargo using enzyme-substrate recognition as a triggered release mechanism. Using photocatalyzed thiol-yne chemistry, different peptide cross-linkers were effectively incorporated into the nanocapsules and screened against different proteases to test for degradation specificity both in vitro and in cell culture. By using a combination of fluorescence assays, confocal and TEM microscopy, the particles were shown to be highly specific for their enzyme targets, even between enzymes of similar protease classes. The rapid and modular nature of the assembly strategy has the potential to be applied to both intracellular and extracellular biosensing and drug delivery applications.Minimum alveolar concentration: Key concepts and a review of its pharmacological reduction in dogs. Part 1

Rachel Reed, Thomas DohertyPMID: 29331922 DOI: 10.1016/j.rvsc.2018.01.004

Abstract

To outline the major components of the minimum alveolar concentration (MAC) and review the literature in regard to pharmacological manipulation of the MAC of halothane, isoflurane, sevoflurane, enflurane, and desflurane in dogs. The pharmacologic agents included are alpha-2 agonists, benzodiazepines, propofol, maropitant, opioids, lidocaine, acepromazine, non-steroidal anti-inflammatory agents, and NMDA antagonists. Part 1 will focus on summarizing the relevance, measurement, and mechanisms of MAC and review the effects of alpha-2 agonists, benzodiazepines, and propofol on MAC.PubMed, Google Scholar, CAB Abstracts. Search terms used: minimum alveolar concentration, MAC, dog, canine, inhaled anesthetic potency, isoflurane, sevoflurane, desflurane, enflurane, and halothane.

Many drugs reduce the MAC of inhaled anesthetics in dogs, and allow for a clinically important decrease in inhalant anesthetic use. A decrease in MAC may decrease the adverse cardiovascular and pulmonary effects associated with the use of high concentrations of inhaled anesthetics.

Cardiac Calcium Release Channel (Ryanodine Receptor 2) Regulation by Halogenated Anesthetics

Derek R Laver, John Attia, Christopher Oldmeadow, Anthony W QuailPMID: 28079567 DOI: 10.1097/ALN.0000000000001519

Abstract

Halogenated anesthetics activate cardiac ryanodine receptor 2-mediated sarcoplasmic reticulum Ca release, leading to sarcoplasmic reticulum Ca depletion, reduced cardiac function, and providing cell protection against ischemia-reperfusion injury. Anesthetic activation of ryanodine receptor 2 is poorly defined, leaving aspects of the protective mechanism uncertain.Ryanodine receptor 2 from the sheep heart was incorporated into artificial lipid bilayers, and their gating properties were measured in response to five halogenated anesthetics.

Each anesthetic rapidly and reversibly activated ryanodine receptor 2, but only from the cytoplasmic side. Relative activation levels were as follows: halothane (approximately 4-fold; n = 8), desflurane and enflurane (approximately 3-fold,n = 9), and isoflurane and sevoflurane (approximately 1.5-fold, n = 7, 10). Half-activating concentrations (Ka) were in the range 1.3 to 2.1 mM (1.4 to 2.6 minimum alveolar concentration [MAC]) with the exception of isoflurane (5.3 mM, 6.6 minimum alveolar concentration). Dantrolene (10 μM with 100 nM calmodulin) inhibited ryanodine receptor 2 by 40% but did not alter the Ka for halothane activation. Halothane potentiated luminal and cytoplasmic Ca activation of ryanodine receptor 2 but had no effect on Mg inhibition. Halothane activated ryanodine receptor 2 in the absence and presence (2 mM) of adenosine triphosphate (ATP). Adenosine, a competitive antagonist to ATP activation of ryanodine receptor 2, did not antagonize halothane activation in the absence of ATP.

At clinical concentrations (1 MAC), halothane desflurane and enflurane activated ryanodine receptor 2, whereas isoflurane and sevoflurane were ineffective. Dantrolene inhibition of ryanodine receptor 2 substantially negated the activating effects of anesthetics. Halothane acted independently of the adenine nucleotide-binding site on ryanodine receptor 2. The previously observed adenosine antagonism of halothane activation of sarcoplasmic reticulum Ca release was due to competition between adenosine and ATP, rather than between halothane and ATP.

Lateral Pressure Profile and Free Volume Properties in Phospholipid Membranes Containing Anesthetics

Balázs Fábián, Marcello Sega, Vladimir P Voloshin, Nikolai N Medvedev, Pál JedlovszkyPMID: 28282987 DOI: 10.1021/acs.jpcb.7b00990

Abstract

The effect of four general anesthetics, namely chloroform, halothane, diethyl ether, and enflurane on the free volume fraction and lateral pressure profiles in a fully hydrated dipalmitoylphosphatidylcholime (DPPC) membrane is investigated by means of computer simulation. In order to find changes that can be related to the molecular mechanism of anesthesia as well as its pressure reversal, the simulations are performed both at atmospheric and high (1000 bar) pressures. The obtained results show that the additional free volume occurring in the membrane is localized around the anesthetic molecules themselves. Correspondingly, the fraction of the free volume is increased in the outer of the two membrane regions (i.e., at the outer edge of the hydrocarbon phase) where anesthetic molecules prefer to stay in every case. As a consequence, the presence of anesthetics decreases the lateral pressure in the nearby region of the lipid chain ester groups, in which the anesthetic molecules themselves do not penetrate. Both of these changes, occurring upon introducing anesthetics in the membrane, are clearly reverted by the increase of the global pressure. These findings are in accordance both with the more than 60 years old "critical volume hypothesis" of Mullins, and with the more recent "lateral pressure hypothesis" of Cantor. Our results suggest that if anesthesia is indeed caused by conformational changes of certain membrane-bound proteins, induced by changes in the lateral pressure profile, as proposed by Cantor, the relevant conformational changes are expected to occur in the membrane region where the ester groups are located.Conformational Exploration of Enflurane in Solution and in a Biological Environment

Laize A F Andrade, Josué M Silla, Susanna L Stephens, Kirk Marat, Elaine F F da Cunha, Teodorico C Ramalho, Jennifer van Wijngaarden, Matheus P FreitasPMID: 26461140 DOI: 10.1021/acs.jpca.5b08087

Abstract

Enflurane is a fluorinated volatile anesthetic, whose bioactive conformation is not known. Actually, a few studies have reported on the conformations of enflurane in nonpolar solution and gas phase. The present computational and spectroscopic (infrared and NMR) work shows that three pairs of isoenergetic conformers take place in the gas phase, neat liquid, polar, and nonpolar solutions. According to docking studies, a single conformation is largely preferred over its isoenergetic isomers to complex with the active site of Integrin LFA-1 enzyme (PDB code: 3F78 ), where the widely used anesthetic isoflurane (a constitutional isomer of enflurane) is known to bind. Weak hydrogen bonding from an electrostatic interaction between the CHF2 hydrogen and the central CF2 fluorines was not found to rule the conformational isomerism of enflurane. Moreover, intramolecular interactions based on steric, electrostatic, and hyperconjugative effects usually invoked to describe the anomeric effect are not responsible for the possible bioactive conformation of enflurane, which is rather governed by the enzyme induced fit.Comparison of subarachnoid anesthetic effect of emulsified volatile anesthetics in rats

Jiao Guo, Cheng Zhou, Peng Liang, Han Huang, Fengshan Li, Xiangdong Chen, Jin LiuPMID: 25674241 DOI:

Abstract

Spinal cord is an important target of volatile anesthetics in particular for the effect of immobility. Intrathecal injection of volatile anesthetics has been found to produce subarachnoid anesthesia. The present study was designed to compare spinal anesthetic effects of emulsified volatile anesthetics, and to investigate the correlation between their spinal effects and general effect of immobility. In this study, halothane, isoflurane, enflurane and sevoflurane were emulsified by 30% Intralipid. These emulsified volatile anesthetics were intravenously and intrathecally injected, respectively. ED50 of general anesthesia and EC50 of spinal anesthesia were determined. The durations of general and spinal anesthesia were recorded. Correlation analysis was applied to evaluate the anesthetic potency of volatile anesthetics between their spinal and general effects. ED50 of general anesthesia induced by emulsified halothane, isoflurane, enflurane and sevoflurane were 0.41 ± 0.07, 0.54 ± 0.07, 0.74 ± 0.11 and 0.78 ± 0.08 mmol/kg, respectively, with significant correlation to their inhaled MAC (R(2) = 0.8620, P = 0.047). For intrathecal injection, EC50 of spinal anesthesia induced by emulsified halothane, isoflurane, enflurane and sevoflurane were 0.35, 0.27, 0.33 and 0.26 mol/L, respectively, which could be predicted by the product of inhaled MAC and olive oil/gas partition coefficients (R(2) = 0.9627, P = 0.013). In conclusion, potency and efficacy of the four emulsified volatile anesthetics in spinal anesthesia were similar and could be predicted by the product of inhaled MAC and olive oil/gas partition coefficients (MAC × olive oil/gas partition coefficients).Relationship between gamma-hydroxybutyric acid receptors and the hypnotic and analgesic effects of emulsified inhalation anesthetics

L-W Wang, M-Y Zhou, H-W Jian, T-J DaiPMID: 25219828 DOI:

Abstract

This study was designed to investigate the role of gamma-hydroxybutyric acid receptors (GHBR) in hypnosis and analgesia induced by emulsified inhalation anesthetics.After having established the mice model of hypnosis and analgesia by intraperitoneal injections of appropriate doses of enflurane, isoflurane, or sevoflurane, we intracerebroventricularly (i.c.v.) or intrathecally injected different doses of NCS-382 (antagonist of GHBR) and, then, observed the effects on the sleeping time using awaken test and the pain threshold in hot-plate test (HPPT) using HPPT.

In the awaken test, 1, 5, and 25 μg of NCS-382 (i.c.v.) significantly decreased the sleeping time of the mice treated with the three emulsified inhalation anesthetics mentioned above (p < 0.05 or 0.01). In the HPPT, 1, 5, and 25 μg of NCS-382 (intrathecally) did not affect the HPPT in conscious mice (p > 0.05); in contrast, 1, 5, and 25 μg of NCS-382 (intrathecally) significantly decreased the HPPT of the mice treated with emulsified inhalation anesthetics (p < 0.05 or 0.01).

The data presented in this study suggest that GHBR may be important targets for the hypnotic and analgesic effects induced by emulsified enflurane, isoflurane, and sevoflurane.

Serotonin, estrus, and social context influence c-Fos immunoreactivity in the inferior colliculus

Jessica L Hanson, Laura M HurleyPMID: 27657308 DOI: 10.1037/bne0000165